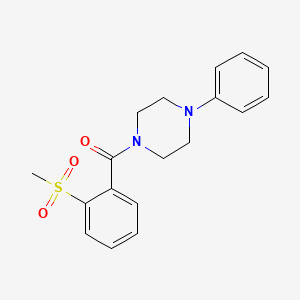

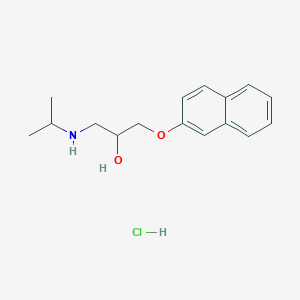

(2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

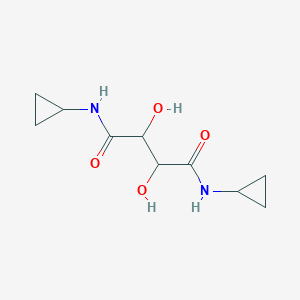

(2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone, commonly known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPS is a piperazine derivative that has been extensively studied for its pharmacological properties, including its ability to modulate neurotransmitter activity in the brain. The purpose of

Applications De Recherche Scientifique

Synthesis and Biological Activities

Research has explored the synthesis of various derivatives of methanone compounds, including those related to (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone, demonstrating their potential in herbicidal and insecticidal activities. For instance, the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, featuring arylthio/sulfinyl/sulfonyl groups, showed favorable biological activities. The crystal structure of a related compound was reported, indicating the significance of arylsulfonyl moieties in these activities (Wang et al., 2015).

Chemical Synthesis and Modification

Studies have highlighted methods for the direct alkenylation of C(sp3)–H bonds using benzophenone and bis(phenylsulfonyl)ethylene under photo-irradiation conditions. This metal-free reaction facilitates the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds by (E)-sulfonylalkene units in a chemoselective manner. The process enables the structural modification of molecules, enhancing their complexity and potential applications in natural products and pharmaceuticals (Amaoka et al., 2014).

Catalytic Activities

The encapsulation of oxidovanadium(V) complexes in zeolites has been explored for its catalytic activity in the oxidation of various substrates. The study illustrates the use of this compound derivatives for the efficient catalytic oxidation of styrene, methyl phenyl sulfide, and diphenyl sulfide using H2O2, yielding significant reaction products. This research underscores the importance of such compounds in catalysis and potential industrial applications (Maurya et al., 2013).

Membrane Technology

The development of poly(arylene ether sulfone) bearing multiple benzyl-type quaternary ammonium pendants highlights the application of methanone derivatives in creating membranes with good hydroxide conductivity and alkaline stability. These membranes exhibit potential for use in fuel cell technologies, demonstrating the versatility of methanone derivatives in advanced material sciences (Shi et al., 2017).

Molecular Structure and Hydrogen Bonding

The structural analysis of compounds related to this compound reveals complex hydrogen bonding patterns, contributing to the understanding of molecular interactions and stability. These studies provide insights into designing compounds with desired properties for various scientific applications (Quiroga et al., 2010).

Mécanisme D'action

Target of Action

The primary target of (2-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .

Mode of Action

The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation . Some derivatives of the compound have also been found to release moderate amounts of nitric oxide (NO), which may help decrease the side effects associated with selective COX-2 inhibitors .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation . This results in a reduction of inflammation and associated symptoms.

Result of Action

The inhibition of COX-2 by this compound results in a decrease in the production of pro-inflammatory prostaglandins . This leads to a reduction in inflammation and associated symptoms. The compound’s potential to release NO may also help to decrease side effects associated with selective COX-2 inhibitors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, storage conditions can affect the stability of similar compounds . .

Propriétés

IUPAC Name |

(2-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-24(22,23)17-10-6-5-9-16(17)18(21)20-13-11-19(12-14-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIAWAYODUJCKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-({4-[(3-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2832277.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2832279.png)

![N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2832296.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2832297.png)